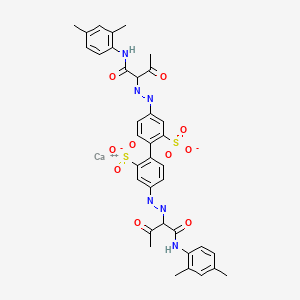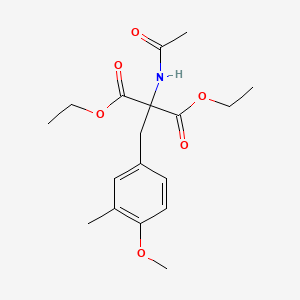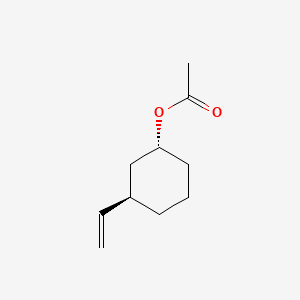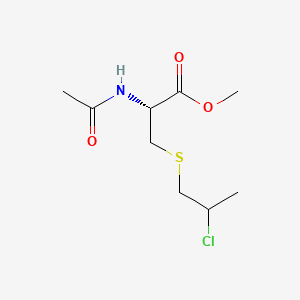![molecular formula C45H86N4O3 B15348418 N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide CAS No. 93917-78-3](/img/structure/B15348418.png)
N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide is a complex organic compound with the molecular formula C45H90N4O3. It is a type of bisamide, characterized by its long hydrocarbon chains and amide functional groups. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide typically involves the reaction of stearamide with ethylenediamine under specific conditions. The process requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the initial formation of stearamide, followed by its reaction with ethylenediamine. The reaction is carried out in a controlled environment to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide is used as a building block for the synthesis of more complex molecules. Its long hydrocarbon chains make it suitable for creating polymers and other materials.
Biology: In biological research, the compound is used to study lipid-protein interactions and membrane dynamics. Its amphiphilic nature allows it to interact with biological membranes, making it a valuable tool for investigating cellular processes.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable complexes with drugs. It can be used to enhance the solubility and bioavailability of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of lubricants, surfactants, and other specialty chemicals. Its unique properties make it suitable for a wide range of applications.
Mecanismo De Acción
The mechanism by which N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide exerts its effects involves its interaction with molecular targets and pathways. The compound's long hydrocarbon chains and amide groups allow it to interact with various biological and chemical systems, influencing processes such as membrane fluidity and drug delivery.
Comparación Con Compuestos Similares
N,N'-[Carbonylbis[(methylimino)ethane-1,2-diyl]]distearamide
N,N'-[Carbonylbis[(propylimino)ethane-1,2-diyl]]distearamide
N,N'-[Carbonylbis[(butylimino)ethane-1,2-diyl]]distearamide
Uniqueness: N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide stands out due to its specific ethyl groups, which provide unique chemical and physical properties compared to its counterparts with different alkyl groups.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
93917-78-3 |
|---|---|
Fórmula molecular |
C45H86N4O3 |
Peso molecular |
731.2 g/mol |
Nombre IUPAC |
N-[2,4-bis(ethylimino)-5-(octadecanoylamino)-3-oxopentyl]octadecanamide |
InChI |
InChI=1S/C45H86N4O3/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43(50)48-39-41(46-7-3)45(52)42(47-8-4)40-49-44(51)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h5-40H2,1-4H3,(H,48,50)(H,49,51) |
Clave InChI |
SNEFTYOIEMEBFY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCC(=NCC)C(=O)C(=NCC)CNC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B15348335.png)
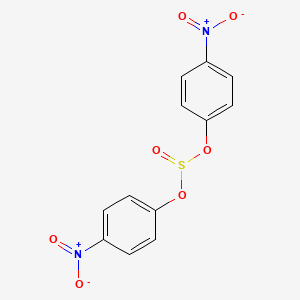
![Disodium 7-amino-4-hydroxy-8-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate](/img/structure/B15348352.png)
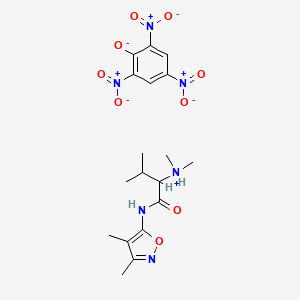

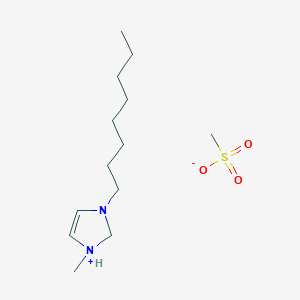
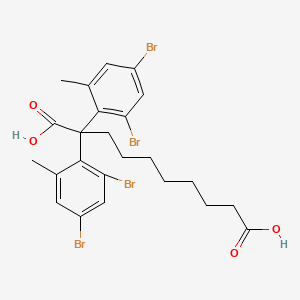
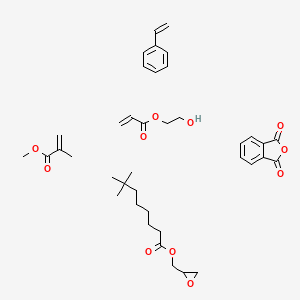
![4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid](/img/structure/B15348369.png)
